methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate” is a chemical compound . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of 2,2-difluoro-1-chloroethane . The process described is particularly suitable for preparing difluoroethanol (CF 2 HCH 2 OH), preferably starting from fluorinated esters .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H8F2N2O2 . The InChI code for this compound is 1S/C7H8F2N2O2/c1-13-7(12)5-2-3-10-11(5)4-6(8)9/h2-3,6H,4H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 190.15 .Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound that has been found to have significant activity against sap-feeding pests such as aphids . The primary target of this compound is the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the nervous system of insects .
Mode of Action
This compound acts as a competitive modulator of the nAChR . By binding to these receptors, it interferes with the normal functioning of the nervous system in the insect pests, leading to their paralysis and eventual death .
Biochemical Pathways
This disruption leads to a series of downstream effects that ultimately result in the death of the insect .
Pharmacokinetics
It is known that the compound has a high rate of uptake by plants and crops . This suggests that it may have good bioavailability, allowing it to effectively reach its target pests.
Result of Action
The primary result of the action of this compound is the effective control of sap-feeding pests such as aphids . By disrupting the normal functioning of their nervous systems, the compound causes the pests to die, thereby protecting the crops from damage .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other chemicals in the environment, the pH of the soil, and the temperature and humidity conditions . .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate involves the reaction of 2,2-difluoroethylhydrazine with ethyl 4-chloroacetoacetate to form methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "2,2-difluoroethylhydrazine", "ethyl 4-chloroacetoacetate" ], "Reaction": [ "Add 2,2-difluoroethylhydrazine to a round-bottom flask containing a stir bar and a condenser.", "Add ethyl 4-chloroacetoacetate to the flask and stir the mixture at room temperature for 24 hours.", "Heat the mixture to reflux for 6 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum to obtain methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate as a white solid." ] } | |
CAS No. |
1170853-82-3 |
Molecular Formula |
C7H8F2N2O2 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.